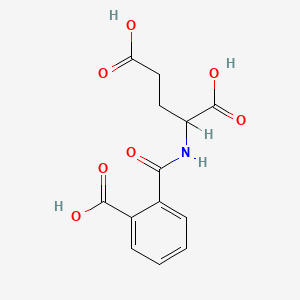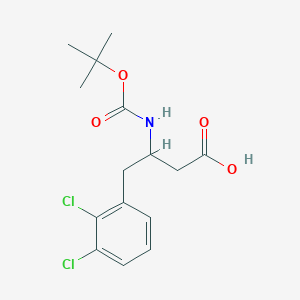
N-(o-Carboxybenzoyl)-DL-glutamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(o-Carboxybenzoyl)-DL-glutamic acid is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. It is a derivative of glutamic acid, where the amino group is substituted with an o-carboxybenzoyl group. This modification imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(o-Carboxybenzoyl)-DL-glutamic acid typically involves the reaction of DL-glutamic acid with o-carboxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(o-Carboxybenzoyl)-DL-glutamic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis to form phthalic acid and glutamic acid.
Cyclization: Under acidic conditions, it can cyclize to form imides.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous solutions with varying pH levels. Acidic or basic conditions can be used to facilitate the reaction.
Cyclization: Requires highly acidic conditions (H0 < -1) for imide formation.
Major Products
Hydrolysis: Phthalic acid and glutamic acid.
Cyclization: Imides such as N-phthaloylleucine.
Scientific Research Applications
N-(o-Carboxybenzoyl)-DL-glutamic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in inhibiting angiogenesis and cytokine production.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-(o-Carboxybenzoyl)-DL-glutamic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit angiogenesis by targeting vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) . This inhibition prevents the proliferation and migration of endothelial cells, thereby restricting the formation of new blood vessels.
Comparison with Similar Compounds
Similar Compounds
N-(o-Carboxybenzoyl)-L-leucine: Undergoes similar hydrolysis and cyclization reactions.
N-(o-Carboxybenzoyl)glycine: Also studied for its hydrolysis properties.
Uniqueness
N-(o-Carboxybenzoyl)-DL-glutamic acid is unique due to its specific substitution pattern and the resulting chemical properties. Its ability to inhibit angiogenesis and cytokine production makes it a valuable compound in medical research .
Properties
CAS No. |
3184-19-8 |
|---|---|
Molecular Formula |
C13H13NO7 |
Molecular Weight |
295.24 g/mol |
IUPAC Name |
2-[(2-carboxybenzoyl)amino]pentanedioic acid |
InChI |
InChI=1S/C13H13NO7/c15-10(16)6-5-9(13(20)21)14-11(17)7-3-1-2-4-8(7)12(18)19/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)(H,20,21) |
InChI Key |
QIWKCQDJZPRXNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CCC(=O)O)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[5-(8-Aminoimidazo[4,5-g]quinazolin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B12303638.png)
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12303646.png)
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)
![2-(3-Methoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine hydrochloride](/img/structure/B12303656.png)





![Hexahydrospiro[cyclobutane-1,3'-furo[3,4-b]pyrrole] hydrochloride](/img/structure/B12303695.png)


